molecular formula C6H2Cl2N2S B15344068 4,7-Dichloro-1,2,3-benzothiadiazole CAS No. 23616-14-0

4,7-Dichloro-1,2,3-benzothiadiazole

Cat. No.: B15344068
CAS No.: 23616-14-0
M. Wt: 205.06 g/mol
InChI Key: DIVMDGZJKZFXPO-UHFFFAOYSA-N
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Description

4,7-Dichloro-1,2,3-benzothiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S. It is a derivative of benzothiadiazole, featuring two chlorine atoms at the 4th and 7th positions of the benzothiadiazole ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dichloro-1,2,3-benzothiadiazole can be synthesized through several methods, including the reaction of 2,6-dichlorobenzonitrile with thionyl chloride and ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the benzothiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

4,7-Dichloro-1,2,3-benzothiadiazole has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4,7-Dichloro-1,2,3-benzothiadiazole is compared with other similar compounds, such as 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole. While these compounds share structural similarities, this compound is unique due to the presence of chlorine atoms at specific positions, which influence its chemical reactivity and properties.

Comparison with Similar Compounds

  • 1,2,3-Benzothiadiazole

  • 2,1,3-Benzothiadiazole

  • Other derivatives of benzothiadiazole

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Properties

CAS No.

23616-14-0

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

4,7-dichloro-1,2,3-benzothiadiazole

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-10-11-6/h1-2H

InChI Key

DIVMDGZJKZFXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=NS2)Cl

Origin of Product

United States

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